
3-Hydroxy-6-methylpicolinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-methylpicolinic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methylpicolinic acid hydrochloride typically involves the hydroxylation and methylation of picolinic acid. One common method includes the use of catalytic systems such as CuCl and 6-methylpicolinic acid in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another approach involves the use of microwave-assisted reactions and Fischer indole-type synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of Cu-catalyzed coupling reactions is prevalent in industrial settings due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-6-methylpicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of picolinic acid, such as 3-hydroxy-6-methylpyridine-2-carboxylic acid and its esters .
Aplicaciones Científicas De Investigación
3-Hydroxy-6-methylpicolinic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-hydroxy-6-methylpicolinic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to ZFPs, the compound alters their structure and disrupts zinc binding, thereby inhibiting their function. This mechanism is particularly relevant in the context of viral replication and cell homeostasis .
Comparación Con Compuestos Similares
- 3-Hydroxy-6-methylpyridine-2-carboxylic acid
- 3-Hydroxy-6-methyl-2-pyridinecarboxylic acid
- 3-Hydroxy-6-methyl-2-picolinic acid
Comparison: Compared to these similar compounds, 3-hydroxy-6-methylpicolinic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C7H8ClNO3 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
3-hydroxy-6-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c1-4-2-3-5(9)6(8-4)7(10)11;/h2-3,9H,1H3,(H,10,11);1H |
Clave InChI |
ZADDTZPEVOBFIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)

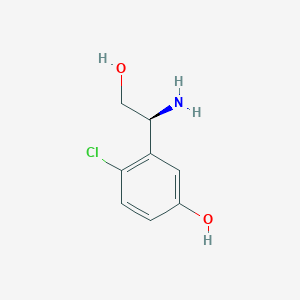
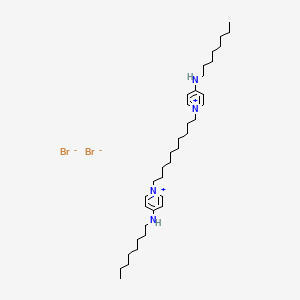


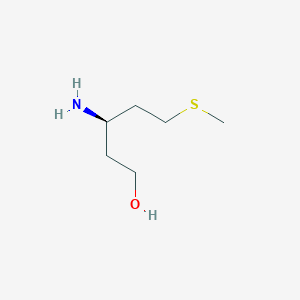
![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)


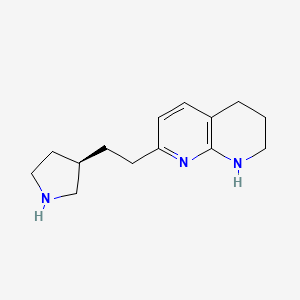

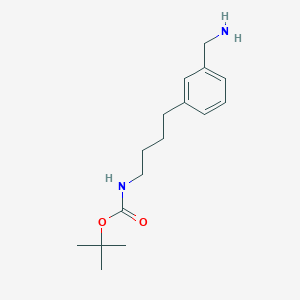
![(2-((3-Cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-5-methylbenzyl)-L-serine](/img/structure/B12955617.png)
